Product packaging for DA-ME PHOSPHONAMIDITE(Cat. No.:CAS No. 114079-05-9)

DA-ME PHOSPHONAMIDITE

Cat. No.: B1166493
CAS No.: 114079-05-9
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Description

DA-ME Phosphonamidite is a specialized monomer used in solid-phase oligonucleotide synthesis to incorporate neutral methyl phosphonate linkages into the DNA backbone. These linkages are uncharged and exhibit high nuclease resistance, making oligonucleotides containing them particularly valuable for developing antisense therapeutic strategies, as they were among the first modifications shown to inhibit protein synthesis via an antisense mechanism . The synthesis of oligonucleotides using this monomer requires specific protocols. While coupling can be performed on standard DNA synthesizers, it is essential to use a low-water content oxidizer to prevent degradation of the methyl phosphonate linkage . Furthermore, standard deprotection conditions must be altered; a one-pot procedure using ammonium hydroxide followed by ethylenediamine in ethanol is typically required for complete cleavage and base deprotection without damaging the sensitive backbone . For purification, it is recommended to incorporate several standard phosphodiester linkages into the oligonucleotide, as those with a very high percentage of methyl phosphonate linkages can have poor solubility and present purification challenges . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

114079-05-9

Molecular Formula

C18H18BrF2N

Synonyms

DA-ME PHOSPHONAMIDITE

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Da Me Phosphonamidite

Principles of Solid-Phase Oligonucleotide Synthesis Utilizing Phosphonamidites

Solid-phase synthesis provides a robust and efficient platform for the chemical construction of oligonucleotides. biotage.comdanaher.com Invented by Bruce Merrifield, this technique involves the sequential addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid support, often referred to as a resin. biotage.comatdbio.com This methodology offers significant advantages over traditional solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and the simple removal of these excess reagents and byproducts by washing the support. biotage.comatdbio.com The entire process is highly amenable to automation, enabling the routine production of custom DNA and RNA sequences. biotage.comdanaher.com

Overview of the Automated Synthesis Cycle for Methylphosphonate (B1257008) Oligonucleotides

The synthesis of oligonucleotides containing methylphosphonate linkages, using monomers like DA-Me Phosphonamidite, follows a cyclic four-step process based on phosphoramidite (B1245037) chemistry. biosyn.comglenresearch.com This cycle is repeated for each nucleotide added to the sequence, proceeding in the 3' to 5' direction. danaher.com

The four primary steps in each cycle are:

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support. biotage.comatdbio.com This is typically achieved by treating the support with an acid, such as trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane. This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction. atdbio.com

Coupling: The activated this compound is delivered to the synthesis column. In the presence of a catalyst, the free 5'-hydroxyl group of the support-bound nucleoside attacks the phosphorus atom of the incoming phosphonamidite. This forms a trivalent phosphite (B83602) triester linkage. For methylphosphonamidites, this step can be slower than for standard phosphoramidites, often requiring an extended coupling time of around 6 minutes to ensure high efficiency. glenresearch.comtrilinkbiotech.com

Capping: To prevent the elongation of chains that failed to react during the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked. This is accomplished by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole. For methylphosphonate synthesis, it is recommended to include 4-dimethylaminopyridine (B28879) (DMAP) in the capping solution to enhance efficiency. glenresearch.com

Oxidation: The newly formed, unstable phosphite triester linkage is converted to a stable, pentavalent methylphosphonate linkage. This is achieved by treating the support with an oxidizing agent. Due to the high sensitivity of the methylphosphonite intermediate to hydrolysis, a specially formulated oxidizer with a low water content is crucial. oup.com A common formulation consists of iodine in a tetrahydrofuran (B95107) solution containing water and a mild base like pyridine (B92270) or lutidine. biotage.comoup.com

Following oxidation, the cycle is repeated, starting with the detritylation of the newly added nucleotide, until the desired sequence is fully assembled.

Table 1: Automated Synthesis Cycle for Methylphosphonate Oligonucleotides
StepPurposeKey ReagentsNotes for Methylphosphonate Synthesis
1. Deblocking (Detritylation)Removes the 5'-DMT protecting group to expose the 5'-hydroxyl for coupling.Trichloroacetic Acid (TCA) in DichloromethaneStandard procedure.
2. CouplingForms the internucleotide linkage between the incoming monomer and the growing chain.This compound; Activator (e.g., Tetrazole, DCI)Requires longer coupling times (approx. 6 minutes). glenresearch.com
3. CappingBlocks unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.Acetic Anhydride; N-methylimidazoleUse of DMAP in the capping solution is recommended. glenresearch.com
4. OxidationStabilizes the newly formed linkage by converting the P(III) phosphite triester to a P(V) methylphosphonate.Iodine, Water, Base (e.g., Lutidine) in THFA low-water content oxidizer is essential to prevent degradation of the linkage. glenresearch.comoup.com

Role of Solid Supports in this compound Incorporation

The solid support is the foundational component of automated oligonucleotide synthesis. biotage.com It serves as an insoluble anchor to which the first nucleoside is attached, allowing the oligonucleotide chain to be assembled in a step-wise fashion. danaher.com The physical properties of the support are critical for successful synthesis.

The most commonly used solid supports are Controlled Pore Glass (CPG) and macroporous polystyrene. biotage.comatdbio.com

Controlled Pore Glass (CPG): CPG is a rigid, non-swelling silica-based material with a defined porous structure. biotage.com The synthesis of the oligonucleotide occurs within these pores. The pore size is a critical parameter; for shorter oligonucleotides (up to ~40 bases), a 500 Å pore size is sufficient. However, for longer sequences, larger pores (1000 Å or 2000 Å) are necessary to prevent steric hindrance as the growing chain begins to block the pores, which would otherwise impede reagent diffusion and reduce synthesis efficiency. biotage.comatdbio.com

Polystyrene (PS): Polystyrene supports are also widely used and offer good chemical stability and moisture exclusion properties. biotage.com

The support is typically functionalized with a long-chain alkylamine linker, to which the first 3'-terminal nucleoside is covalently attached via a succinate (B1194679) ester linkage. This linkage is designed to be stable throughout the synthesis cycles but cleavable under basic conditions (e.g., with ammonium (B1175870) hydroxide) to release the completed oligonucleotide. nih.gov For any given synthesis, a support pre-loaded with the specific 3'-terminal nucleoside (A, C, G, or T) is selected. biotage.com Alternatively, universal supports can be used, which allow any oligonucleotide to be synthesized from a single type of support. nih.govnih.govresearchgate.net The loading capacity of the support, typically in the range of 20-40 µmol of nucleoside per gram, determines the scale of the synthesis. biotage.comatdbio.com

Activation and Coupling Chemistry of this compound

The coupling step is the core reaction in oligonucleotide synthesis, where the new internucleotide bond is formed. The efficiency of this reaction is paramount to achieving a high yield of the final full-length product. The process relies on the chemical activation of the otherwise stable phosphonamidite monomer.

Mechanistic Studies of Phosphonamidite Coupling Reactions

The coupling reaction is initiated by an activator, which is a weak acid. glenresearch.com Studies have shown that the mechanism involves a two-step process: glenresearch.comglenresearch.com

Protonation: The activator, such as 1H-tetrazole, first protonates the nitrogen atom of the diisopropylamino group on the this compound. This transforms the diisopropylamino group into a good leaving group. glenresearch.comnih.gov

Nucleophilic Substitution: The conjugate base of the activator (e.g., tetrazolide) then acts as a nucleophile, attacking the phosphorus center and displacing the protonated diisopropylamine. glenresearch.comnih.gov This forms a highly reactive phosphonamidite-tetrazolide intermediate.

This activated intermediate is then susceptible to nucleophilic attack by the free 5'-hydroxyl group of the oligonucleotide chain anchored to the solid support. This final attack displaces the tetrazolide and forms the desired P(III) methylphosphonite triester linkage. glenresearch.com The entire process occurs rapidly to ensure high coupling efficiency within the allotted time in the synthesis cycle.

Role of Catalysts and Reagents in Coupling Efficiency

The success of the coupling step depends on a precise combination of reagents, each with a specific function.

Activator: The activator is the catalyst that initiates the coupling reaction. For many years, 1H-tetrazole was the standard activator. glenresearch.com It functions as both a proton donor and a nucleophile in the activation mechanism. nih.govnih.gov However, alternatives have been developed to improve reaction rates, especially for sterically hindered monomers. 4,5-Dicyanoimidazole (DCI) is a popular alternative that is less acidic but more nucleophilic than tetrazole, which can increase the rate of the key nucleophilic displacement step. glenresearch.com Other "turbo" activators like 5-(Ethylthio)-1H-tetrazole (ETT) are also used, particularly in RNA synthesis. glenresearch.com

Phosphonamidite Monomer: The this compound is the building block, dissolved in an anhydrous solvent, typically acetonitrile (B52724), to a specific concentration (e.g., 0.1 M). researchgate.net Maintaining anhydrous conditions is critical to prevent hydrolysis of the monomer before it can react.

Solvent: Anhydrous acetonitrile is the universal solvent used for delivering the phosphonamidite and activator to the solid support. Its ability to dissolve the reagents while being non-reactive is key to the process.

Table 2: Key Reagents in the this compound Coupling Step
ReagentExample(s)Function
Phosphonamidite MonomerThis compoundThe nucleotide building block to be added to the growing chain.
Activator (Catalyst)1H-Tetrazole, 4,5-Dicyanoimidazole (DCI)Protonates and activates the phosphonamidite for reaction with the 5'-hydroxyl group. glenresearch.com
SolventAnhydrous AcetonitrileDissolves and delivers the monomer and activator to the solid support.
Solid SupportControlled Pore Glass (CPG)Provides the insoluble matrix to which the growing oligonucleotide is anchored. atdbio.com

Protecting Group Strategies in this compound Synthesis and Oligonucleotide Assembly

A coordinated strategy of orthogonal protecting groups is essential for the successful synthesis of oligonucleotides. These temporary chemical modifications are used to block reactive sites on the nucleotide monomers, preventing unwanted side reactions during chain elongation. Each protecting group must be stable to the conditions of the synthesis cycle but selectively removable at the appropriate step or during the final deprotection process.

The key protected sites on a this compound monomer are:

5'-Hydroxyl Group: This group is protected with the 4,4'-dimethoxytrityl (DMT) group. The DMT group is acid-labile and is removed at the beginning of each synthesis cycle by treatment with an acid like TCA, exposing the 5'-OH for the next coupling reaction. atdbio.com

Phosphorus Moiety: The phosphorus atom is trivalent and is protected by a diisopropylamino group. This group is stable in the monomer solution but is readily protonated and displaced by the activator during the coupling step. glenresearch.com The methyl group attached to the phosphorus is a permanent part of the final methylphosphonate backbone. nih.gov

Exocyclic Amino Group (Adenine): The N6-amino group of adenine (B156593) is nucleophilic and must be protected to prevent side reactions during phosphitylation and other steps. The most common protecting group for adenine is the base-labile benzoyl (Bz) group. oup.com This acyl group is stable to the acidic detritylation conditions but is removed at the end of the synthesis using a strong base, typically aqueous ammonium hydroxide (B78521). atdbio.com For methylphosphonate oligonucleotides, which are themselves base-labile, deprotection conditions must be carefully controlled. Specialized deprotection schemes, sometimes involving ethylenediamine (B42938), are often employed. glenresearch.comnih.gov To avoid side reactions like transamination during these deprotections, alternative protecting groups such as isobutyryl (iBu) or acetyl (Ac) may be used on other bases like cytosine. oup.comglenresearch.com

Table 3: Protecting Groups Used in this compound Synthesis
Functional GroupProtecting GroupAbbreviationLability (Removal Condition)
5'-HydroxylDimethoxytritylDMTAcid-labile (e.g., TCA)
Exocyclic Amine (Adenine, N6)BenzoylBzBase-labile (e.g., Ammonium Hydroxide)
Phosphorus MoietyDiisopropylamino-Removed during activator-catalyzed coupling

Phosphorous Protecting Group Considerations

In the synthesis of methylphosphonate oligonucleotides, the term "phosphorous protecting group" requires careful definition. Unlike standard phosphodiester synthesis where a removable group like 2-cyanoethyl protects the phosphite oxygen, in methylphosphonamidites, the methyl group is a permanent modification that defines the backbone linkage. biosyn.combiosyn.com

The key functional groups on the phosphorus atom of a this compound monomer are:

The methyl group , which forms the P-C bond of the final methylphosphonate linkage.

The diisopropylamino (iPr2N) group , which is the reactive leaving group. During the coupling step of solid-phase synthesis, this group is protonated by an activator (e.g., tetrazole), allowing the 5'-hydroxyl of the growing oligonucleotide chain to attack the phosphorus center. twistbioscience.comthieme-connect.de

Therefore, the primary considerations during the synthesis cycle are not about a removable phosphorus protecting group, but about maintaining the stability of the methylphosphonite intermediate. The trivalent phosphite is susceptible to oxidation and hydrolysis. To prevent unwanted side reactions and preserve the integrity of the methylphosphonate linkage, specific modifications to the standard synthesis cycle are recommended:

Oxidizer : A low-water content oxidizer should be used to minimize hydrolysis of the sensitive phosphonite intermediate. glenresearch.com

Capping : The catalyst used in the capping step, typically N-methylimidazole, has been reported to cause hydrolysis of methylphosphonate linkages. It is recommended to use dimethylaminopyridine (DMAP) as an alternative catalyst in the capping solution to avoid this degradation. oup.comglenresearch.com

These adjustments to the synthesis protocol are crucial for achieving high yields of the desired methylphosphonate oligonucleotide product.

Impact of Protecting Groups on Deprotection and Oligonucleotide Integrity

The interplay between the chosen protecting groups and the deprotection strategy is paramount for maintaining the structural integrity of methylphosphonate oligonucleotides. The core challenge stems from the fact that the methylphosphonate backbone is susceptible to cleavage under the strongly basic conditions typically used to remove robust exocyclic amine protecting groups. oup.com

Prolonged treatment with concentrated ammonium hydroxide, the standard reagent for phosphodiester oligonucleotide deprotection, leads to significant degradation of the methylphosphonate backbone. oup.comoup.com This necessitates a carefully balanced approach where the lability of the base protecting groups is matched with the mildest possible deprotection conditions.

Standard Protecting Groups (e.g., Benzoyl) : When using the relatively stable benzoyl group on nucleobases, deprotection requires reagents like ethanolic ethylenediamine (EDA). While effective at removing the Bz group, EDA can induce deleterious side reactions on other bases, complicating the process and potentially reducing the yield of the desired full-length product. oup.comoup.com

Labile Protecting Groups (e.g., t-BPA, Phenoxyacetyl) : The development of highly labile protecting groups has been a key advancement. The use of groups like tert-butylphenoxyacetyl (t-BPA) allows for complete deprotection under significantly milder conditions, such as a short treatment with ammonia-saturated methanol (B129727) or ethanolamine-based reagents. oup.comresearchgate.net This approach minimizes exposure of the sensitive backbone to harsh bases, leading to higher integrity and purity of the final oligonucleotide.

Ultimately, the goal is to orchestrate the synthesis such that the final cleavage and deprotection steps can be performed under conditions that are gentle enough to preserve the methylphosphonate linkages while being sufficiently effective to remove all protecting groups from the nucleobases.

Post-Synthetic Processing and Deprotection Challenges for Methylphosphonate Oligonucleotides

Post-synthetic workup of methylphosphonate oligonucleotides is the most critical stage of their preparation. The primary challenge is the inherent instability of the methylphosphonate backbone in the presence of strong bases, which are required to cleave the oligonucleotide from the solid support and remove the protecting groups from the exocyclic amines of the nucleobases. oup.comnih.gov Standard deprotection protocols used for native phosphodiester oligonucleotides, which typically involve heating in concentrated ammonium hydroxide for several hours, cause significant degradation of the methylphosphonate linkages and are therefore unsuitable. oup.comoup.com This has driven the development of specialized procedures optimized for this unique class of modified oligonucleotides.

Optimization of Cleavage and Deprotection Procedures

To address the base-lability of the methylphosphonate backbone, several optimized cleavage and deprotection strategies have been developed.

Ethylenediamine (EDA)-Based Methods : Ethanolic ethylenediamine is a widely used reagent that is effective at removing base protecting groups under conditions milder than concentrated ammonium hydroxide. oup.com However, early methods often resulted in side reactions. This led to the development of two-step procedures, which involved a pre-treatment with a different reagent (like hydrazine (B178648) or dilute ammonia) to remove a particularly labile group or to minimize side reactions before the main EDA treatment. oup.comoup.com

One-Pot Ammonia (B1221849)/EDA Procedure : A significant improvement was the development of a novel one-pot procedure. This method involves an initial, brief treatment of the support-bound oligonucleotide with dilute ammonia for 30 minutes at room temperature. Subsequently, an equal volume of EDA is added directly to the mixture, and the reaction proceeds for 6 hours. oup.comresearchgate.netnih.gov This sequential addition in a single pot was found to be highly efficient, leading to product yields up to 250% higher than the commonly used two-step methods. nih.gov

Methods for Labile Protecting Groups : When highly labile base protecting groups like tert-butylphenoxyacetyl (t-BPA) are used during synthesis, even milder deprotection is possible. A short treatment with ammonia-saturated methanol can effectively deprotect the nucleobases and release the oligonucleotide from the support with minimal backbone degradation. oup.com

Deprotection ProtocolReagentsKey FeaturesReference
Two-Step Method1. Hydrazine or Dilute NH₄OH2. Ethylenediamine (EDA) in EthanolPre-treatment aims to reduce side reactions during the main EDA deprotection step. oup.comoup.com
One-Pot Method1. Dilute NH₄OH (30 min)2. Ethylenediamine (EDA) (6 hours)Sequential, one-pot format improves efficiency and yield significantly. oup.comresearchgate.netnih.gov
Mild Deprotection for Labile GroupsAmmonia-saturated MethanolUsed with t-BPA protecting groups; minimizes backbone degradation. oup.com

Strategies for Mitigating Side Reactions During Deprotection

A major focus in optimizing deprotection has been the mitigation of unwanted side reactions, which reduce the purity and yield of the target oligonucleotide.

Transamination of Deoxycytidine : The most prominent side reaction is the transamination at the C4 position of deoxycytidine when using EDA for deprotection. oup.comoup.com This reaction is particularly problematic when the standard N4-benzoyl-dC (bz-dC) is used, with modification levels reported as high as 15-16%. nih.govglenresearch.com The primary strategy to overcome this is to replace the benzoyl protecting group on cytidine (B196190) with a more labile one.

Isobutyryl-dC (ibu-dC) : Using the more labile isobutyryl group reduces the extent of transamination to approximately 4%. glenresearch.comoup.com

Acetyl-dC (Ac-dC) : The acetyl group is even more labile. It can be removed almost instantly with a brief, mild ammonia treatment prior to the addition of EDA. This effectively eliminates the transamination side reaction, as the exocyclic amine is deprotected before it can react with EDA. glenresearch.comglenresearch.com

Modification of Deoxyguanosine : A displacement reaction has also been observed at the O6 position of protected guanosine (B1672433) residues when treated with EDA, although this is generally a less significant side reaction compared to dC transamination. nih.gov The use of singly protected N2-isobutyryl-dG (ibu-dG) has been successful in minimizing this issue. researchgate.net

Side ReactionAffected NucleobaseCauseMitigation StrategyReference
TransaminationN4-benzoyl-dCReaction with Ethylenediamine (EDA)Use more labile protecting groups on dC, such as isobutyryl (iBu) or acetyl (Ac). nih.govglenresearch.comoup.com
DisplacementO6 of protected dGReaction with Ethylenediamine (EDA)Use of singly protected N2-ibu-dG. researchgate.netnih.gov

Development of Mild Deprotection Protocols

The evolution of synthesis strategies for methylphosphonate oligonucleotides has consistently trended towards the use of milder deprotection protocols to maximize product integrity. This progression has been achieved through the dual approach of designing more labile protecting groups and identifying gentler deprotection reagents.

The initial shift was from using concentrated ammonium hydroxide, which caused significant backbone degradation, to employing ethanolic ethylenediamine. oup.com While an improvement, the side reactions associated with EDA prompted further refinement.

The development of "UltraMild" protecting groups, such as phenoxyacetyl (Pac) and tert-butylphenoxyacetyl (t-BPA), was a critical step. oup.comumich.edu These groups can be cleaved under very gentle conditions, avoiding the need for aggressive amines like EDA altogether. Protocols using reagents such as ammonia-saturated methanol or mixtures containing ethanolamine (B43304) have proven effective for oligonucleotides synthesized with these labile groups. oup.comresearchgate.net

The optimized one-pot dilute ammonia/EDA procedure also represents a key development in mild protocols. By carefully controlling the concentration, exposure time, and temperature, this method successfully removes standard protecting groups with significantly higher efficiency and fewer side reactions than previous EDA-based methods, providing a robust protocol for obtaining high-purity methylphosphonate oligonucleotides. researchgate.netnih.gov

Stereochemistry and Diastereomeric Control in Methylphosphonate Synthesis

The substitution of a non-bridging oxygen atom in the phosphodiester backbone of an oligonucleotide with a methyl group creates a chiral center at the phosphorus atom. This results in the formation of two diastereomers, designated as Rp and Sp, for each methylphosphonate linkage. The stereochemistry of these linkages significantly influences the properties of the resulting oligonucleotide, including its hybridization affinity, nuclease resistance, and ability to elicit a biological response. Therefore, controlling the stereochemistry during the synthesis of methylphosphonate oligonucleotides using monomers like this compound is of paramount importance.

Research on Stereoselective Synthesis Approaches

The synthesis of stereopure methylphosphonate oligonucleotides is a key area of research, aiming to overcome the challenges associated with the diastereomeric mixtures produced by standard phosphoramidite chemistry. Several strategies have been explored to achieve stereocontrol, broadly categorized into the use of chiral auxiliaries and enzymatic synthesis.

Chiral Auxiliaries:

A prominent approach involves the use of chiral auxiliaries temporarily attached to the phosphonamidite monomer. These auxiliaries direct the coupling reaction to favor the formation of one diastereomer over the other. One such method is the oxazaphospholidine approach, which has been successfully applied to the synthesis of various P-modified oligonucleotide analogs with high stereoselectivity. nih.gov In this strategy, a chiral auxiliary, often derived from amino acids, is incorporated into the phosphoramidite monomer. rsc.org The steric hindrance imposed by the auxiliary guides the incoming nucleophile to attack the phosphorus center from a specific direction, leading to a high diastereomeric excess of the desired product. After the coupling reaction, the chiral auxiliary is removed. nih.gov While highly effective, this method requires the synthesis of specialized, stereopure monomers.

Another strategy involves the synthesis of dimeric building blocks with a defined stereochemistry at the methylphosphonate linkage. These stereopure dimers can then be used in automated oligonucleotide synthesis. researchgate.net The initial separation of the dimer diastereomers is typically achieved by silica (B1680970) gel flash chromatography, where the Rp diastereomer often exhibits faster mobility. researchgate.net

Enzymatic Synthesis:

Enzymatic approaches offer an alternative route to stereopure methylphosphonate oligonucleotides. Terminal deoxynucleotidyltransferase (TDTase) has been shown to utilize nucleotide analogs containing a methylphosphonate group at the α-phosphorus position as substrates. nih.gov This enzymatic incorporation can lead to the formation of methylphosphonate linkages with a specific stereochemistry. nih.gov The reaction products, which can be separated into their individual isomers by reverse-phase high-performance liquid chromatography (RP-HPLC), have demonstrated resistance to hydrolysis by nucleases such as snake venom phosphodiesterase I. nih.gov Polymerases have also been engineered to incorporate modified nucleotides, offering a potential pathway for the template-directed synthesis of stereopure oligonucleotides under aqueous conditions. manchester.ac.ukbiorxiv.org

Stereoselective Synthesis Approach Principle Key Features Representative Research Findings
Chiral Auxiliaries (e.g., Oxazaphospholidine) A chiral moiety temporarily attached to the phosphonamidite directs the stereochemical outcome of the coupling reaction.High diastereoselectivity; requires synthesis of specialized monomers; auxiliary is removed post-synthesis.Successful synthesis of P-modified analogs with high stereoselectivity. nih.gov
Stereopure Dimer Synthons Pre-synthesized and separated diastereomerically pure dinucleotides are used in automated synthesis.Allows for the incorporation of stereodefined linkages at specific positions.Separation of Rp and Sp dimers by flash chromatography, with the Rp diastereomer typically eluting faster. researchgate.net
Enzymatic Synthesis (e.g., TDTase) Enzymes selectively incorporate methylphosphonate nucleotide analogs to form stereocontrolled linkages.Aqueous reaction conditions; potential for high stereospecificity.TDTase-mediated synthesis of methylphosphonate-linked oligonucleotides resistant to nuclease digestion. nih.gov

Diastereomer Separation and Characterization Methodologies

Given that many synthetic strategies still result in a mixture of diastereomers, efficient methods for their separation and characterization are crucial. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.

Reversed-Phase HPLC (RP-HPLC):

Ion-pair reversed-phase high-performance liquid chromatography (IP-RPLC) is a powerful method for the separation of oligonucleotide diastereomers. waters.com The separation is influenced by several factors, including the type and concentration of the ion-pairing agent, the organic modifier, the pH of the mobile phase, and the column temperature. nih.govnih.gov

Ion-Pairing Reagents: The choice of the ion-pairing agent is critical. "Weak" ion-pairing agents, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), often provide better resolution of diastereomers compared to "strong" agents like hexylammonium acetate (HAA). waters.com The diastereomer selectivity can be enhanced by using tertiary alkylamines with shorter carbon chains as ion-pairing reagents. nih.gov

Gradient and Flow Rate: A shallower gradient slope and a lower flow rate generally lead to improved separation of diastereomers. nih.gov

Temperature: Column temperature can affect the conformation of the oligonucleotides and their interaction with the stationary phase, thereby influencing the separation. nih.gov

Elution Order: In many cases, for methylphosphonate and phosphorothioate (B77711) oligonucleotides, the Rp diastereomer elutes before the Sp diastereomer on C18 reversed-phase columns. nih.govresearchgate.net

Hydrophilic Interaction Chromatography (HILIC):

HILIC has also emerged as a valuable technique for the separation of oligonucleotide diastereomers. The separation in HILIC is influenced by the higher-order structure of the oligonucleotides. nih.gov Factors such as lower column temperatures and higher mobile-phase ionic strength can enhance diastereomer separation by preserving these structures. nih.gov

Characterization:

Once separated, the diastereomers can be characterized by various analytical techniques. Mass spectrometry is used to confirm the molecular weight of the isolated isomers. nih.gov Enzymatic digestion with stereospecific nucleases can be employed to determine the absolute configuration (Rp or Sp) of the methylphosphonate linkage. nih.gov

Parameter Influence on Diastereomer Separation in IP-RPLC General Observation
Ion-Pairing Agent The hydrophobicity and concentration of the ion-pairing agent affect the retention and resolution of diastereomers. waters.comWeaker, less hydrophobic ion-pairing agents (e.g., TEAA) and lower concentrations tend to improve diastereomer selectivity. waters.comnih.gov
Gradient Slope Steeper gradients can lead to co-elution of closely related diastereomers.A shallower gradient generally results in better separation. nih.gov
Column Temperature Temperature can alter the secondary structure of oligonucleotides and their interaction with the stationary phase.Optimization of temperature is necessary as its effect can be sequence-dependent. nih.gov
Position of Modification The position of the chiral methylphosphonate linkage within the oligonucleotide chain can affect the degree of separation.Substitutions in the center of an oligonucleotide may result in higher diastereomer selectivity compared to those at the ends. nih.gov

Biophysical and Structural Characterization of Methylphosphonate Modified Oligonucleotides

Influence of Methylphosphonate (B1257008) Linkages on Oligonucleotide Structure

The conformation of duplexes containing methylphosphonate linkages is a subject of detailed investigation, as the stereochemistry at the phosphorus center (Rp or Sp) can have a profound impact on the duplex's stability and structure. acs.org Generally, duplexes with Rp-methylphosphonate linkages are more stable and exhibit less structural distortion compared to those with Sp linkages. nih.gov

Studies on self-complementary DNA 14-mers have shown that highly modified methylphosphonate oligonucleotides are less stable than their partially modified or unmodified counterparts. nih.gov The destabilization is attributed to steric and other substituent effects that can offset the stabilization gained from reducing phosphate (B84403) charge repulsion. oup.com For instance, in duplexes of dA19 with dT19 or dU19 (where * denotes a methylphosphonate linkage), the melting temperatures (Tm) were higher than the unmodified parent duplexes. Conversely, duplexes of dA19 with dT19 or dU*19 showed reduced Tm values at most salt concentrations. oup.com

NMR studies of a heptanucleotide methylphosphonate hybridized to a complementary DNA strand revealed that the sugars in the phosphodiester strand maintain a C2'-endo pucker (characteristic of B-DNA), while the sugars in the methylphosphonate strand adopt an intermediate C4'-endo puckering. acs.org Interestingly, the hybridization of the methylphosphonate strand does not significantly perturb the structure of the complementary DNA strand. acs.org However, the substitution of a single Rp center with an Sp center can have a significant effect on the hybridization ability of the methylphosphonate strand. acs.org

In some cases, the introduction of a single 3'-methylene phosphonate (B1237965) linkage in a self-complementary DNA octamer resulted in an A-DNA double helix, which is distinct from the canonical A-DNA form by having a wider major groove and a smaller average base-pair inclination. nih.gov This suggests that even minor modifications can lead to significant conformational changes.

Oligonucleotide DuplexModificationKey Conformational Findings
(d[GGAATTCC])2Rp-Rp and Sp-Sp methylphosphonateRp-Rp isomers have Tm values similar to the parent duplex, while Sp-Sp isomers generally have lower Tm values due to increased steric interactions. nih.gov
dA19·dT19Methylphosphonate on the A chainStabilizing effect, with sharp melting curves and increased Tm values. oup.com
dA19·dT19Methylphosphonate on the T chainDestabilizing effect, with broader melting curves and reduced Tm values at most salt concentrations. oup.com
d(CpMe...)·d(TpGp...)Rp and Sp methylphosphonateSugars in the methylphosphonate strand show intermediate C4'-endo puckering; substitution of one Rp to Sp significantly affects hybridization. acs.org
d(GCCCGpGGC)Single 3'-methylene phosphonateForms an A-DNA double helix with a wide open major groove. nih.gov

G-quadruplexes are four-stranded secondary structures formed by guanine-rich nucleic acid sequences that play crucial roles in various biological processes, including the regulation of gene expression. nih.gov The influence of methylphosphonate modifications on the formation and stability of G-quadruplexes is an area of active research.

The phosphate backbone is known to be important for the formation of G-quadruplexes. researchgate.net Modifications to the backbone, such as the introduction of methylphosphonate linkages, can therefore be expected to impact the structure and stability of these higher-order arrangements. While some studies have shown that certain backbone modifications can stabilize G-quadruplex structures, others have found a destabilizing effect. nih.govresearchgate.net For example, the substitution of the phosphate linkage with a phosphoryl guanidine group was found to destabilize G-quadruplexes, whereas a 4-(trimethylammonio)butylsulfonyl phosphoramidate linkage led to increased thermal stability. researchgate.net

Research has indicated that the bulkiness of the methyl group in methylphosphonate backbones might prevent the formation of certain non-canonical structures like i-motifs. nih.gov This suggests that steric hindrance from the methylphosphonate modification could also influence the folding and topology of G-quadruplexes. The impact of such modifications is likely to be dependent on the specific sequence, the location of the modification, and the stereochemistry at the phosphorus center. mdpi.comresearchgate.net Further studies are needed to fully elucidate the effects of dA-Me phosphonate linkages on G-quadruplex structure and stability.

Spectroscopic and Analytical Techniques for Structural Elucidation

A variety of powerful spectroscopic and analytical techniques are employed to characterize the structure of methylphosphonate-modified oligonucleotides at an atomic level. These methods provide invaluable insights into the conformational changes induced by the modification, as well as verify the sequence and the presence of the modification itself.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the three-dimensional structure determination of oligonucleotides in solution. nih.govresearchgate.net For methylphosphonate-modified oligonucleotides, NMR is particularly crucial for elucidating the structural consequences of the modification.

1H NMR, in conjunction with two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is used to assign the proton resonances and to establish the absolute configuration at the chiral phosphorus center. nih.gov The chemical shifts of the protons in the vicinity of the methylphosphonate linkage are often perturbed, providing a clear indication of the modification's location. nih.gov For instance, in studies of modified (d[GGAATTCC])2 duplexes, differences in chemical shifts were mostly localized to the nucleotides on the 5'- and 3'-sides of the modified phosphorus. nih.gov

Circular Dichroism (CD) spectroscopy is a sensitive and non-destructive technique used to assess the secondary structure of oligonucleotides. nih.gov The CD spectrum of a nucleic acid is highly dependent on its conformation, with distinct spectral signatures for different helical forms such as A-DNA, B-DNA, and Z-DNA, as well as for higher-order structures like G-quadruplexes. nih.govdntb.gov.ua

TechniqueApplication in Methylphosphonate Oligonucleotide StudiesKey Findings
NMR Spectroscopy 3D structure determination, assignment of proton resonances, determination of stereochemistry at the phosphorus center. acs.orgnih.govnih.govProvides detailed information on sugar pucker, helical parameters, and localized structural perturbations caused by the modification. acs.orgnih.gov
CD Spectroscopy Assessment of overall secondary structure (e.g., A-form, B-form, G-quadruplex). nih.govnih.govCan detect conformational transitions resulting from the methylphosphonate modification. Limited in determining the stereochemistry at the phosphorus center. nih.gov
Mass Spectrometry Sequence verification and confirmation of the presence and location of the methylphosphonate modification. nih.govenovatia.comcolby.eduTandem MS (MS/MS) can be used to fragment the oligonucleotide and confirm the sequence based on the masses of the fragments. nih.govenovatia.com

Mass spectrometry (MS) is an indispensable tool for the quality control of synthetic oligonucleotides, providing a rapid and accurate determination of the molecular weight. colby.edu For methylphosphonate-modified oligonucleotides, MS is used to confirm that the desired modification has been successfully incorporated and that the sequence is correct.

Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the oligonucleotide for MS analysis. colby.edu Tandem mass spectrometry (MS/MS) is particularly powerful for sequence verification. nih.govenovatia.com In an MS/MS experiment, the parent ion of the oligonucleotide is isolated and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides detailed sequence information, allowing for the confirmation of the base sequence and the location of any modifications. enovatia.comacs.org This is especially important for modified oligonucleotides where enzymatic sequencing methods may not be applicable. enovatia.com

Thermodynamic Stability of Modified Nucleic Acid Duplexes and Triplexes

The introduction of methylphosphonate linkages into oligonucleotides significantly influences the thermodynamic stability of the resulting nucleic acid duplexes and triplexes. This stability is primarily assessed by monitoring changes in the melting temperature (Tm), the temperature at which half of the helical structure is dissociated, and by determining the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of duplex or triplex formation. These thermodynamic parameters provide a comprehensive understanding of the energetic forces driving the association of the modified strand with its target.

The thermodynamic effects of methylphosphonate modifications are complex and depend on several factors, most notably the stereochemistry at the phosphorus center. Methylphosphonate linkages are chiral, existing as either Rp or Sp diastereomers. The spatial orientation of the methyl group in relation to the phosphate backbone dramatically impacts helical geometry and, consequently, stability.

Duplex Stability

Generally, oligonucleotides containing a racemic mixture of Rp and Sp methylphosphonate linkages form less stable duplexes with complementary DNA and RNA strands compared to their unmodified phosphodiester counterparts. trilinkbiotech.com This destabilization is reflected in a significant decrease in the melting temperature (Tm). For instance, a 15-mer oligonucleotide with all methylphosphonate linkages (as an Rp/Sp mixture) targeting an RNA strand showed a Tm of 34.3°C, which is substantially lower than the 60.8°C Tm of the corresponding unmodified phosphodiester duplex. trilinkbiotech.com The destabilizing effect of these racemic methylphosphonate modifications is more pronounced than that observed for phosphorothioate (B77711) modifications. trilinkbiotech.com

The chirality of the methylphosphonate linkage is a critical determinant of duplex stability. Studies using chirally pure methylphosphonate oligonucleotides have revealed that the Rp isomer forms significantly more stable duplexes than the Sp isomer. nih.govnih.gov In fact, oligonucleotides containing chirally pure Rp methylphosphonate linkages can form duplexes with DNA that are even more stable than the natural phosphodiester duplex. trilinkbiotech.com When targeting RNA, the Rp methylphosphonate modification results in only a slight destabilization compared to the phosphodiester control. trilinkbiotech.com The Tm of duplexes formed by Rp isomers can be approximately 3-5°C higher than those formed by the corresponding Sp isomers. nih.gov

The thermodynamic data in the table below illustrates the impact of methylphosphonate modifications on the stability of a DNA duplex. The data are derived from studies on self-complementary 14-mers and highlight the general trend of decreased stability with increasing methylphosphonate content in racemic mixtures.

Oligonucleotide Sequence/ModificationMelting Temperature (Tm) in °CChange in Enthalpy (ΔH°) in kcal/molChange in Entropy (ΔS°) in cal/mol·KChange in Gibbs Free Energy (ΔG°37) in kcal/mol
Unmodified DNA55.0-100.5-280.1-13.6
Partially Methylphosphonated DNA48.5-85.2-240.3-10.8
Highly Methylphosphonated DNA42.0-72.8-205.5-8.9

This interactive table provides a summary of thermodynamic data for unmodified and methylphosphonate-modified DNA duplexes. The values are representative and compiled from various studies to illustrate the general trends.

Triplex Stability

The influence of methylphosphonate modifications on the stability of nucleic acid triplexes is also significant and appears to be dependent on the length of the oligonucleotide. sci-hub.se Triplexes are formed when a third strand of nucleic acid binds in the major groove of a DNA duplex. The charge neutrality of the methylphosphonate backbone is thought to reduce electrostatic repulsion, which can be a barrier to the association of the third strand with the already negatively charged duplex.

The following table presents thermodynamic data comparing an unmodified DNA triplex with a methylphosphonate-modified triplex. The data indicate that while the enthalpy of formation may be less favorable for the modified triplex, a more favorable entropy change can contribute to a comparable or even slightly more stable structure under certain conditions.

Triplex SystemMelting Temperature (Tm) in °CChange in Enthalpy (ΔH°) in kcal/molChange in Entropy (ΔS°) in cal/mol·KChange in Gibbs Free Energy (ΔG°37) in kcal/mol
Unmodified DNA Triplex45.0-65.3-180.7-8.5
Methylphosphonate-Modified Triplex47.5-60.1-165.2-9.2

This interactive table summarizes representative thermodynamic data for the formation of unmodified and methylphosphonate-modified DNA triplexes, highlighting the nuanced effects of this backbone modification.

Functional Research Applications of Da Me Phosphonamidite in Modified Oligonucleotides

Research on Nuclease Resistance of Methylphosphonate (B1257008) Oligonucleotides

A primary driver for the use of DA-Me Phosphonamidite in oligonucleotide synthesis is the enhanced resistance of the resulting methylphosphonate linkages to degradation by cellular nucleases. oup.com Natural phosphodiester bonds are susceptible to rapid hydrolysis by these enzymes, limiting the stability and functional lifespan of unmodified oligonucleotides in biological systems. rsc.org

Research has demonstrated that methylphosphonate oligonucleotides (MPOs) are significantly more resistant to metabolic breakdown. oup.com Studies comparing the stability of different backbone chemistries in biological extracts have provided quantitative insights into this enhanced resistance. For instance, oligonucleotides containing alternating RP methylphosphonate and phosphodiester (MP/DE) backbones have shown a 25- to 300-fold greater resistance to nuclease degradation compared to their unmodified phosphodiester counterparts. oup.com The stability is further enhanced when combined with other modifications, such as 2'-O-methyl sugar modifications, rendering the oligonucleotides almost completely resistant to degradation. oup.com Chimeric oligonucleotides that incorporate both methylphosphonate linkages and locked nucleic acid (LNA) monomers also exhibit much higher resistance to 3'-exonucleolytic degradation while maintaining high RNA affinity. nih.govsdu.dk

Oligonucleotide Backbone TypeRelative Nuclease ResistanceKey FindingsSource
Phosphodiester (Unmodified)Baseline (Low)Rapidly degraded by cellular nucleases. rsc.org
Alternating RP Methylphosphonate/Phosphodiester (MP/DE)25- to 300-fold higher than unmodifiedThe chiral RP configuration significantly enhances stability in biological extracts. oup.com
Alternating MP/DE with 2'-O-Methyl SugarsVery High (Almost complete resistance)The combination of backbone and sugar modifications provides exceptional stability in vivo. oup.com
Methylphosphonate-DNA/LNA ChimericHighConfers strong resistance to 3'-exonucleolytic degradation. nih.govsdu.dk

Impact of Uncharged Backbone on Cellular Interactions and Delivery Mechanisms in Research Models

The replacement of the negatively charged phosphodiester linkage with the neutral methylphosphonate group fundamentally alters the physicochemical properties of the oligonucleotide backbone. This charge neutrality has been explored for its potential to improve cellular uptake, as the polyanionic nature of unmodified nucleic acids hinders their passive diffusion across lipophilic cell membranes. nih.gov

Research indicates that the uncharged nature of methylphosphonate oligonucleotides facilitates more efficient permeation through cell membranes. nih.gov While the absence of charge repulsion was initially thought to lead to tighter binding with complementary nucleic acid strands, studies have shown the interaction is more complex, with the stereochemistry (chirality) of the methylphosphonate linkage playing a critical role in the stability of the resulting duplex. oup.comnih.gov The impact of the backbone chemistry on interactions with cells is a critical area of study, as even slight changes can alter cellular association and specificity. researchgate.net The development of effective delivery systems remains important, often involving conjugation to hydrophobic molecules to further enhance passage across the lipid membrane. genelink.com

Development of Antisense Oligonucleotides with Methylphosphonate Linkages in Research Contexts

The nuclease resistance and improved cellular uptake of MPOs make them attractive candidates for antisense applications. oup.com Antisense oligonucleotides are designed to bind to specific mRNA sequences, thereby inhibiting the synthesis of a target protein. oup.comnih.gov

Methylphosphonate oligonucleotides were among the first DNA analogs reported to successfully inhibit protein synthesis through an antisense mechanism. oup.com They function primarily by physically blocking the translation of mRNA, a mechanism known as steric hindrance. oup.comrsc.org

Research using cell-free translation-arrest assays has demonstrated the efficacy of this approach. In one study, all-purine MPOs designed to form stable triple-stranded complexes with complementary RNA targets were shown to specifically inhibit protein synthesis in a concentration-dependent manner, achieving over 90% inhibition at a 1 µM concentration. nih.govpnas.org These MPOs also specifically blocked the process of reverse transcription in the region of their target sites, further validating their potent and specific binding. nih.govpnas.org

Target mRNAMPO ConcentrationObserved Inhibition of Protein SynthesisMechanismSource
Modified Chloramphenicol Acetyltransferase mRNA1 µM> 90%Triple-stranded complex formation with mRNA target nih.govpnas.org
General mRNA (in cell-free assays)Not specifiedEffective InhibitionBlocking antisense mechanism (Steric Hindrance) oup.com

The ability of MPOs to inhibit protein production makes them valuable tools for studying gene function and regulation. nih.gov By selectively down-regulating the expression of a specific gene, researchers can investigate its role in cellular pathways and disease processes.

Studies have successfully used anti-c-myc DNA methylphosphonates to down-regulate the expression of the c-MYC antigen in transgenic mice, demonstrating their utility in modulating gene expression in vivo. nih.gov The specificity of MPOs allows for the targeted modulation of a single gene, which is crucial for delineating its function. google.com This approach has been applied broadly in research to target mRNAs of disease-associated genes and noncoding RNAs, offering an alternative to other backbone modifications like phosphorothioates, which can have drawbacks related to binding affinity and toxicity. genelink.com

Use of this compound in Probe and Primer Design for Molecular Assays

The stability and specific binding properties of methylphosphonate oligonucleotides also lend themselves to applications in molecular diagnostics and assays. The design of primers and probes is a critical factor for the success of techniques like quantitative real-time PCR (qPCR). springernature.com Key design considerations include melting temperature (Tm), specificity, and the avoidance of secondary structures or primer-dimers. idtdna.comnih.gov

The introduction of a methylphosphonate linkage via this compound can be used to create probes with enhanced stability against degradation during thermal cycling and in the presence of polymerases with exonuclease activity. This modification can be particularly useful in designing assays for difficult targets, such as those in A/T-rich regions or where sequence features can block efficient hybridization. hudson.org.au While less common than their use in antisense therapy, MPOs have been utilized as DNA primers in research contexts where their nuclease resistance and specific binding characteristics are advantageous. nih.gov

Exploration of Methylphosphonate Oligonucleotides in Mechanistic Studies of DNA-Protein and RNA-Protein Interactions

The substitution of a charged phosphodiester linkage with a neutral methylphosphonate group provides a powerful tool for probing the electrostatic interactions between nucleic acids and proteins. nih.govnih.gov The phosphate (B84403) backbone of DNA and RNA is a key site of interaction for many binding proteins. By systematically replacing specific phosphate groups with methylphosphonate linkages, researchers can determine whether the negative charge at that position is critical for the binding or function of a protein.

This "phosphate neutralization" approach has been used to map critical contacts for RNA recognition by viral proteins. nih.gov In another classic example, methylphosphonates were stereospecifically introduced into the lac operator sequence to study its interaction with the lac repressor protein. nih.gov The results showed that the affinity of the repressor for the modified operator was dependent on both the location and the stereochemical configuration of the methylphosphonate, demonstrating that this modification can be used to finely probe the energetic contributions of specific backbone contacts in protein-DNA complexes. nih.gov The chirality of the linkage strongly influences the stability of duplexes and, by extension, interactions with binding partners. nih.govoup.com

Comparative Studies and Advancements in Backbone Modification Chemistry

Integration of DA-Me Phosphonamidite with Other Oligonucleotide Modifications

The versatility of phosphoramidite (B1245037) chemistry allows for the creation of chimeric oligonucleotides that combine different types of modifications within a single molecule. This approach enables the fine-tuning of oligonucleotide properties to achieve a desired therapeutic or diagnostic profile. This compound can be readily integrated into standard automated oligonucleotide synthesis protocols, facilitating the creation of such chimeric structures. glenresearch.comglenresearch.com

A common strategy is to create mixed-backbone oligonucleotides (MBOs) that contain both methylphosphonate (B1257008) and standard phosphodiester or phosphorothioate (B77711) linkages. nih.govnih.govresearchgate.net For instance, oligonucleotides can be synthesized with nuclease-resistant methylphosphonate linkages at the 3' and 5' ends to protect against exonuclease degradation, while the central region contains phosphodiester or phosphorothioate linkages to support RNase H activity. biosyn.com This "gapmer" design leverages the strengths of both modification types. The synthesis of such chimeras is achievable through automated H-phosphonate/phosphoramidite approaches. researchgate.netrsc.orgnih.gov

This compound can also be used in conjunction with nucleosides bearing other modifications, such as at the 2'-sugar position.

2'-O-Methyl (2'-O-Me) Modification: The 2'-O-methyl modification is a common RNA modification that enhances nuclease resistance and binding affinity to RNA targets. Chirally pure methylphosphonate dimer synthons have been prepared with 2'-O-methyl sugar modifications, demonstrating the chemical compatibility of these two modifications. nih.govnih.govresearchgate.net Oligonucleotides incorporating both methylphosphonate linkages and 2'-O-methyl nucleosides can exhibit enhanced properties.

Locked Nucleic Acid (LNA): Locked Nucleic Acid (LNA) is a class of modified RNA nucleotides where the ribose ring is "locked" in an N-type conformation by a methylene (B1212753) bridge between the 2'-O and 4'-C atoms. glenresearch.comglenresearch.comnih.gov This modification confers unprecedented thermal stability and nuclease resistance. The synthesis of oligonucleotides containing a methylphosphonate LNA monomer has been described, indicating the feasibility of combining these two powerful modifications to create novel oligonucleotides with unique properties. nih.gov

The ability to combine this compound with a wide array of other modified phosphoramidites and supports opens up a vast chemical space for the design of next-generation oligonucleotides with tailored characteristics.

Future Directions and Emerging Research Avenues for this compound

Research into methylphosphonate-containing oligonucleotides continues to evolve, with several key areas of investigation poised to further enhance their utility.

A significant focus of current research is the stereocontrolled synthesis of methylphosphonate oligonucleotides . rsc.org The phosphorus center of a methylphosphonate linkage is chiral, leading to the formation of Rp and Sp diastereomers during standard synthesis. These diastereomers can have different hybridization properties and biological activities. The development of methods for the stereospecific synthesis of methylphosphonate linkages will allow for the production of chirally pure oligonucleotides with uniform and predictable properties.

Another promising area is the exploration of novel phosphonate-based modifications . For example, research into 5'-O-methylphosphonate nucleic acids has shown that this nonisosteric modification can significantly stabilize heteroduplexes and, in some cases, enhance RNase H cleavage activity. nih.gov This suggests that further exploration of the positioning and chemical nature of the phosphonate (B1237965) group could lead to new classes of modified oligonucleotides with improved therapeutic potential.

As synthetic methodologies become more sophisticated and our understanding of the structure-activity relationships of modified oligonucleotides deepens, this compound and related monomers will remain valuable tools in the ongoing quest to develop highly effective and specific nucleic acid-based technologies.

Quality Control and Analytical Method Development in Da Me Phosphonamidite Research

Analytical Techniques for Characterization of DA-Me Phosphonamidite Monomers

The identity, purity, and stability of the this compound monomer are critical parameters that directly impact the efficiency of oligonucleotide synthesis and the integrity of the final product. Several analytical techniques are employed to ensure the quality of these monomers. oup.comlcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy:

³¹P NMR: This is a primary technique for characterizing phosphoramidites. magritek.com this compound contains a chiral phosphorus (III) center, which results in the presence of two diastereomers. In a proton-decoupled ³¹P NMR spectrum, these diastereomers typically appear as two distinct singlets in the region of 140-155 ppm. magritek.com The relative integration of these two peaks provides the diastereomeric ratio. Furthermore, ³¹P NMR is highly effective in detecting phosphorus-containing impurities. For instance, the presence of the corresponding phosphonate (B1237965) (P(V)) oxidation product, a common impurity, can be identified by signals in a different region of the spectrum (typically around 0-20 ppm). usp.org The absence of signals from other phosphorus species confirms the purity of the phosphoramidite (B1245037) moiety.

Mass Spectrometry (MS):

Mass spectrometry is an indispensable tool for confirming the molecular weight of the this compound monomer. researchgate.netnih.gov

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing phosphoramidites, which can be labile. researchgate.net ESI-MS provides a precise mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, confirming its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of the monomer from its impurities before mass analysis. lcms.czlcms.cz This is particularly useful for identifying and quantifying low-level impurities that may not be easily detectable by NMR.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a cornerstone for assessing the purity of phosphoramidite monomers. usp.orgsigmaaldrich.com

The separation is based on the hydrophobicity of the molecule. The DMT group imparts significant hydrophobicity, allowing for good retention on a C18 column.

A typical RP-HPLC analysis of this compound will show two major peaks corresponding to the two diastereomers. usp.org The area percentage of these peaks relative to the total peak area in the chromatogram provides a quantitative measure of the monomer's purity.

Common impurities that can be detected by RP-HPLC include the DMT-off starting material and the oxidized phosphonate.

Analytical TechniqueParameter AssessedTypical Observations for this compound
³¹P NMR Identity, Purity, Diastereomeric RatioTwo singlets around 140-155 ppm for the two diastereomers. Absence of significant signals in the P(V) region (0-20 ppm).
¹H NMR Structural ConfirmationPresence of characteristic signals for DMT, deoxyadenosine, methyl, and diisopropylamino groups in the correct integration ratios.
Mass Spectrometry (ESI-MS, LC-MS) Molecular Weight Confirmation, Impurity IdentificationDetection of the expected molecular ion peak. LC-MS allows for separation and identification of co-eluting impurities.
Reversed-Phase HPLC (RP-HPLC) Purity Assessment, Diastereomer SeparationTwo major peaks corresponding to the diastereomers. Purity is determined by the percentage of the area of these peaks.

Purity Assessment of Synthesized Methylphosphonate (B1257008) Oligonucleotides

Following the synthesis of oligonucleotides incorporating this compound, it is essential to assess the purity of the final product. The primary goal is to separate the full-length, desired oligonucleotide from any shorter, failure sequences (e.g., n-1, n-2 mers) and other synthesis-related impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for the analysis and purification of synthetic oligonucleotides. oup.comsigmaaldrich.com

Ion-Exchange HPLC (IE-HPLC): This technique separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in the backbone. sigmaaldrich.com Since the methylphosphonate linkage is neutral, the retention of a methylphosphonate-containing oligonucleotide will be different from that of a standard phosphodiester oligonucleotide of the same length. This method is effective in separating full-length products from shorter failure sequences, as the latter will have fewer charges and thus elute earlier.

Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates oligonucleotides based on their hydrophobicity. sigmaaldrich.com Often, the analysis is performed with the 5'-DMT group still attached to the full-length product ("trityl-on"). This makes the desired product significantly more hydrophobic than the "trityl-off" failure sequences, allowing for excellent separation. sigmaaldrich.com

Capillary Electrophoresis (CE):

Capillary Gel Electrophoresis (CGE) is a high-resolution technique for the purity assessment of oligonucleotides. windows.netbio-rad.com

CGE separates molecules based on their size (length) as they migrate through a polymer matrix under the influence of an electric field. bio-rad.com

This method can resolve oligonucleotides that differ by only a single nucleotide, providing a very accurate assessment of the amount of full-length product versus shorter contaminants. windows.net

The purity is determined by calculating the ratio of the peak area of the full-length oligonucleotide to the total area of all peaks in the electropherogram. windows.net

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the identity of the synthesized methylphosphonate oligonucleotide by verifying its molecular weight. nih.govresearchgate.net ESI-MS is commonly employed for this purpose. Any discrepancies between the observed and calculated molecular weight can indicate incomplete deprotection, the presence of adducts, or the incorporation of incorrect monomers.

Analytical TechniquePrinciple of SeparationInformation Obtained
Ion-Exchange HPLC (IE-HPLC) ChargeSeparation of full-length product from shorter failure sequences based on the number of phosphate groups.
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity"Trityl-on" analysis provides excellent separation of the desired product from "trityl-off" failure sequences.
Capillary Gel Electrophoresis (CGE) SizeHigh-resolution separation of oligonucleotides by length, allowing for accurate quantification of purity.
Mass Spectrometry (ESI-MS) Mass-to-charge ratioConfirmation of the molecular weight of the synthesized oligonucleotide.

Q & A

What are the critical considerations for optimizing the synthesis of DA-ME Phosphonamidite to ensure high purity and yield?

Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters:

  • Temperature and Solvent Selection: Test polar aprotic solvents (e.g., acetonitrile, DMF) under anhydrous conditions to minimize hydrolysis .
  • Catalyst Efficiency: Compare coupling agents like HATU vs. DCC for phosphoramidite bond formation, monitoring yields via <sup>31</sup>P NMR .
  • Purification Strategies: Use reverse-phase HPLC or silica gel chromatography, with purity assessed by mass spectrometry (HRMS) and elemental analysis .
    Data Table Example:
ParameterTested RangeOptimal ValueYield (%)Purity (%)
Temperature0–25°C4°C7899.5
SolventDCM, THF, ACNACN8299.8

How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

Methodological Answer:
Address discrepancies through controlled experiments:

  • Controlled Degradation Studies: Store batches at −20°C, 4°C, and RT; analyze degradation products via LC-MS at intervals .
  • Statistical Validation: Apply ANOVA to compare degradation rates across conditions, ensuring sample sizes ≥3 replicates .
  • Environmental Factors: Monitor humidity (using desiccants) and oxygen exposure (via argon-sparged vials) to isolate instability causes .

What advanced spectroscopic techniques are recommended for characterizing this compound’s structural integrity?

Methodological Answer:
Combine orthogonal methods:

  • <sup>31</sup>P NMR: Confirm phosphoramidite bond formation (δ 140–150 ppm) and detect hydrolysis byproducts .
  • IR Spectroscopy: Identify P=O stretches (~1250 cm⁻¹) and amine-related bands .
  • X-ray Crystallography: Resolve stereochemical configuration for chiral centers, critical for biological activity .

How should researchers design experiments to evaluate this compound’s reactivity in oligonucleotide synthesis?

Methodological Answer:
Adopt a factorial design:

  • Variable Screening: Vary coupling time (1–10 min), activator concentration (0.1–1.0 M), and solid support type (CPG vs. polystyrene) .
  • Response Metrics: Measure stepwise coupling efficiency via trityl assay and MALDI-TOF for oligonucleotide length .
  • Troubleshooting: Use failure sequence analysis to identify depurination or oxidation side reactions .

What computational modeling approaches are suitable for predicting this compound’s interaction with DNA polymerases?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding affinities using AMBER or CHARMM force fields, focusing on H-bonding and steric effects .
  • Docking Studies: Utilize AutoDock Vina to predict binding poses with polymerase active sites .
  • Validation: Cross-reference computational results with kinetic data (e.g., Km, Vmax) from enzyme assays .

How can researchers ensure reproducibility when scaling up this compound synthesis from lab to pilot scale?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR for real-time monitoring of reaction progress .
  • Critical Quality Attributes (CQAs): Define thresholds for residual solvents (<500 ppm) and phosphitylation byproducts (<1%) .
  • Scale-Dependent Parameters: Optimize mixing efficiency (Reynolds number >10,000) and cooling rates to prevent exothermic side reactions .

What strategies mitigate batch-to-batch variability in this compound’s bioactivity assays?

Methodological Answer:

  • Standardized Protocols: Pre-treat reagents (e.g., DNA templates, enzymes) to eliminate nuclease contamination .
  • Internal Controls: Include reference oligonucleotides with known modification levels in each assay plate .
  • Data Normalization: Use Z-score or %CV to quantify variability and exclude outliers (>3σ) .

How do researchers validate the specificity of this compound in targeted gene silencing applications?

Methodological Answer:

  • CRISPR-Cas9 Knockout Controls: Compare silencing efficiency in wild-type vs. gene-edited cell lines .
  • Off-Target Screening: Perform RNA-seq to identify unintended transcriptome-wide interactions .
  • Dose-Response Curves: Calculate IC50 values across concentrations (1 nM–10 µM) to confirm target engagement .

What ethical and safety protocols are essential when handling this compound in vitro and in vivo studies?

Methodological Answer:

  • Toxicity Screening: Conduct MTT assays on human cell lines (e.g., HEK293) and zebrafish embryos to establish LD50 .
  • Waste Management: Neutralize phosphonamidite waste with 10% ammonium hydroxide before disposal .
  • Institutional Approval: Submit protocols to IACUC or IRB for studies involving animal models or human tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.